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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B13426403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of
VTP50469 fumarate, a potent and selective small molecule inhibitor of the Menin-Mixed
Lineage Leukemia (MLL) protein-protein interaction. VTP50469 has demonstrated significant
anti-leukemic activity in preclinical models, positioning it as a promising therapeutic candidate
for MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias. This document details its
mechanism of action, binding affinity, cellular and in vivo efficacy, and provides representative
experimental protocols for its evaluation.

Core Pharmacological Profile

VTP50469 is an orally bioavailable small molecule that disrupts the critical interaction between
Menin and the MLL1 protein, a key driver of leukemogenesis in specific subtypes of acute
leukemia.[1][2][3] By inhibiting this interaction, VTP50469 effectively reverses the aberrant
gene expression program driven by MLL fusion proteins, leading to cell differentiation and
apoptosis in malignant cells.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for VTP50469 fumarate, highlighting
its high potency and selectivity.

Table 1: Binding Affinity and In Vitro Potency of VTP50469
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Parameter Value

Reference

Binding Affinity (Ki) 104 pM

[1](21[5]

IC50 vs. MOLM13 (MLL-AF9) 13 nM

[1]

IC50 vs. MV4;11 (MLL-AF4) 17 nM

[1]

IC50 vs. RS4;11 (MLL-AF4) 25nM

[1]

IC50 vs. NOMO1 (MLL-AF9) 30 nM

[1]

IC50 vs. THP1 (MLL-AF9) 37 nM [1]
IC50 vs. KOPN8 (MLL-AF4) 15nM [1]
IC50 vs. HL-60 (Wild-type

>1,000 nM [6]
MLL1)
IC50 vs. K562 (Wild-type

>1,000 nM [6]

MLL1)

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

PDX Model Dosing Regimen

Key Outcomes

Reference

120 mg/kg, twice daily
(PO) for 28 days

MLL-r B-cell ALL

Dramatically

increased survival.[6]

[6]

15-60 mg/kg, twice
daily (PO) for 28 days

MLL-r AML

Significant survival

advantage across all

doses.[1]

[1]

0.1% in chow (~175
MLL-r B-ALL & AML mg/kg/day) for 28

Dramatic reduction of

leukemia burden

peripheral blood,

in

[7]

days spleen, and bone
marrow.[7]
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Mechanism of Action: Disrupting the Menin-MLL
Interaction

VTP50469 functions by directly binding to Menin, a scaffold protein that is essential for the
oncogenic activity of MLL fusion proteins. This binding event physically displaces the MLL
fusion protein from the Menin complex, leading to the eviction of this oncogenic driver from
chromatin at key target genes.[1][3][4] The loss of MLL fusion protein binding results in the
downregulation of a leukemogenic gene expression program, including critical genes like
MEIS1, PBX3, and HOXA cluster genes, ultimately inducing differentiation and apoptosis in
MLL-rearranged leukemia cells.[4][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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